1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
Description
1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a di-substituted urea derivative featuring a 3,4-dichlorophenyl group and a pyrazolo[1,5-a]pyridin-5-yl moiety. The compound’s structure combines a urea backbone with aromatic and heterocyclic substituents, which are common in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4O/c15-12-2-1-9(8-13(12)16)18-14(21)19-10-4-6-20-11(7-10)3-5-17-20/h1-8H,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNQGLZDPCGEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC3=CC=NN3C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea typically involves the reaction of 3,4-dichloroaniline with pyrazolo[1,5-a]pyridine-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as carbodiimide and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
Substituent Effects on Activity
- Chlorine Substitution: The 3,4-dichlorophenyl group in the target compound may enhance lipophilicity and binding affinity compared to mono-chloro analogs (e.g., 1-(2-chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea ). Chlorine atoms at the 3,4-positions could improve steric and electronic interactions with hydrophobic enzyme pockets . In contrast, BTdCPU and NCPdCPU replace the pyrazolo-pyridine moiety with benzo-thiadiazole or nitro-substituted phenyl groups, respectively, altering target selectivity. BTdCPU’s thiadiazole ring may engage in hydrogen bonding, while NCPdCPU’s nitro group introduces strong electron-withdrawing effects .
Heterocyclic Core Variations
- The pyrazolo[1,5-a]pyridine core in the target compound distinguishes it from pyrazolo[1,5-a]pyrimidines (e.g., Pir-14-5c in ) and imidazo[1,5-a]pyridines (e.g., PARG inhibitors in ). Pyridine vs.
Physicochemical Properties
- The 2-chloro analog () has a lower molecular weight (286.7 vs. ~320.1 for the target compound), likely due to reduced chlorine content. This difference could impact solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
